molecular formula C15H18N2O2S B10945971 N-cycloheptyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-cycloheptyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10945971
M. Wt: 290.4 g/mol
InChI Key: WJFXIEZRMBLSPG-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group, a thienyl group, and an isoxazolecarboxamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization. The thienyl group is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts. Finally, the cycloheptyl group is attached through a nucleophilic substitution reaction, often using cycloheptyl bromide under basic conditions.

Industrial Production Methods

Industrial production of N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cycloheptyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEPTYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar structure but with a pyrazolo[1,5-a]pyrimidine ring instead of an isoxazole ring.

    N-CYCLOHEPTYL-5-(2-THIENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a 1,2-oxazole ring instead of a 3-isoxazole ring.

Uniqueness

N-CYCLOHEPTYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-cycloheptyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H18N2O2S/c18-15(16-11-6-3-1-2-4-7-11)12-10-13(19-17-12)14-8-5-9-20-14/h5,8-11H,1-4,6-7H2,(H,16,18)

InChI Key

WJFXIEZRMBLSPG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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